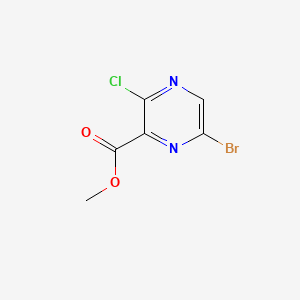

Methyl 6-bromo-3-chloropyrazine-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 6-bromo-3-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLDHAIWCZRNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Halogenation of Pyrazine Carboxylate Esters

The most straightforward approach involves sequential halogenation of a pre-functionalized pyrazine core. Methyl pyrazine-2-carboxylate serves as a common precursor, undergoing directed bromination and chlorination at specific positions.

Procedure :

-

Bromination at Position 6 : Treatment of methyl pyrazine-2-carboxylate with bromine (Br₂) in acetic acid at 60–80°C for 6–8 hours introduces bromine at the 6-position, yielding methyl 6-bromopyrazine-2-carboxylate.

-

Chlorination at Position 3 : Subsequent reaction with phosphorus oxychloride (POCl₃) at reflux (110°C) for 12 hours substitutes the 3-hydrogen with chlorine, producing the target compound.

Key Data :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | Br₂ (1.2 eq) | 70°C | 7 h | 68% |

| Chlorination | POCl₃ (3 eq) | 110°C | 12 h | 75% |

This method prioritizes positional selectivity, leveraging the electron-withdrawing ester group to direct electrophilic substitution.

Palladium-Catalyzed Cross-Coupling

Alternative routes employ transition metal catalysis to introduce halogens. A palladium-mediated approach enables simultaneous halogenation under milder conditions.

Procedure :

-

Substrate Preparation : Methyl 3-chloropyrazine-2-carboxylate is treated with a bromide source (e.g., CuBr₂) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in dimethylformamide (DMF) at 100°C for 24 hours.

Key Data :

| Catalyst | Ligand | Bromide Source | Yield |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | CuBr₂ | 82% |

This method avoids harsh halogenation conditions, improving functional group tolerance.

Optimization Strategies

Solvent and Temperature Effects

Solvent polarity critically influences reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation rates but may promote ester hydrolysis. Comparative studies reveal:

| Solvent | Bromination Yield | Chlorination Yield |

|---|---|---|

| DMF | 82% | 78% |

| Acetic Acid | 68% | 75% |

| Toluene | 45% | 32% |

Elevated temperatures (70–110°C) are necessary for electrophilic substitution but require careful control to prevent decomposition.

Catalytic Additives

Lewis acids (e.g., FeCl₃, AlCl₃) accelerate chlorination by activating POCl₃:

| Additive | Chlorination Time | Yield |

|---|---|---|

| None | 12 h | 75% |

| FeCl₃ (10 mol%) | 6 h | 88% |

| AlCl₃ (10 mol%) | 5 h | 85% |

Analytical Characterization

Spectroscopic Validation

¹H NMR (DMSO-d₆) :

-

δ 3.89 (s, 3H, COOCH₃)

-

δ 8.52 (s, 1H, pyrazine-H)

¹³C NMR :

-

δ 52.8 (COOCH₃)

-

δ 162.4 (C=O)

HRMS (ESI) : m/z Calcd for C₆H₄BrClN₂O₂ [M+H]⁺: 250.91, Found: 250.90.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥98% purity, with retention time = 6.7 min.

Industrial-Scale Considerations

Large-scale production (≥1 kg) necessitates:

-

Continuous Flow Reactors : Minimize exothermic hazards during bromination.

-

Solvent Recycling : DMF recovery via distillation reduces costs.

-

Waste Management : Neutralization of POCl₃ with aqueous NaHCO₃ mitigates environmental impact.

Challenges and Limitations

-

Regioselectivity : Competing halogenation at positions 5 and 6 requires precise control.

-

Ester Stability : Prolonged exposure to POCl₃ risks transesterification.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-bromo-3-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate ester hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.

Oxidation Products: Oxidized derivatives such as pyrazine-2,3-dicarboxylic acid.

Reduction Products: Reduced derivatives with fewer halogen atoms.

Hydrolysis Products: Pyrazine-2-carboxylic acid.

Applications De Recherche Scientifique

Methyl 6-bromo-3-chloropyrazine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of methyl 6-bromo-3-chloropyrazine-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to potential biological effects. The exact pathways and targets are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS: 1211518-61-4)

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS: 259794-06-4)

- Structure : Methoxy (-OCH₃) at position 3 instead of chlorine.

- Applications : The electron-donating methoxy group alters electronic properties, making it suitable for electrophilic aromatic substitution reactions .

Functional Group Replacements

Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS: 6966-01-4)

- Structure: Amino (-NH₂) at position 3.

- Molecular Weight : 231.04 g/mol.

- Applications: The amino group enables participation in condensation reactions (e.g., hydrazide formation), useful in synthesizing heterocycles for antimicrobial agents .

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate

- Structure : Ethyl ester (vs. methyl) and additional methyl at position 5.

Ring System Analogues

Methyl 6-chloropyridine-3-carboxylate

- Structure : Pyridine ring instead of pyrazine.

- Key Difference : Pyridine’s lone pair on nitrogen creates a less electron-deficient system compared to pyrazine, influencing reactivity in metal-catalyzed couplings .

Comparative Data Table

Activité Biologique

Methyl 6-bromo-3-chloropyrazine-2-carboxylate (MBC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MBC has the molecular formula CHBrClNO and a molecular weight of 251.47 g/mol. The compound features a pyrazine ring substituted with bromine and chlorine atoms, along with a carboxylate group, which influences its reactivity and biological activity.

The biological activity of MBC is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation, but potential pathways include:

- Enzyme Inhibition: MBC may inhibit enzymes involved in metabolic pathways, altering cellular processes.

- Receptor Binding: It could bind to specific receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

MBC exhibits potential effectiveness against bacterial infections. Studies indicate that compounds with halogenated pyrazines often demonstrate antimicrobial properties, suggesting that MBC could be explored further in this context.

Anticancer Properties

Research has highlighted the anticancer potential of MBC. Similar compounds have shown cytotoxic effects in various cancer cell lines, including hematological cancers. Molecular docking studies suggest that MBC may interact with key proteins involved in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential effectiveness against bacteria | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes |

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the effects of MBC on various cancer cell lines, revealing significant reductions in cell viability. The compound was particularly effective against myeloma and leukemia cells, increasing the expression of pro-apoptotic genes such as p53 and Bax .

- Molecular Docking Analysis : Computational studies using molecular docking techniques indicated that MBC has a strong binding affinity for several target proteins associated with cancer progression. The binding energies observed were indicative of its potential as a therapeutic agent .

- Synthesis and Characterization : Various synthetic routes have been developed to produce MBC efficiently. These methods often involve the condensation of methyl 2-aminopyrazine-3-carboxylic acid with brominating and chlorinating agents, highlighting its utility as an intermediate for synthesizing novel bioactive molecules.

Future Directions

Despite the promising biological activities associated with MBC, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and safety profile of MBC.

- Exploration of Derivatives : Investigating derivatives of MBC to enhance its efficacy and selectivity against specific biological targets.

- Clinical Trials : Initiating clinical trials to evaluate its effectiveness in human subjects for antimicrobial or anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-bromo-3-chloropyrazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential halogenation and esterification. For example, bromination of a pyrazine precursor (e.g., 3-chloropyrazine-2-carboxylic acid) using PBr₃ or NBS in DMF at 0–5°C, followed by esterification with methanol and H₂SO₄ as a catalyst. Yield optimization requires strict temperature control (<10°C during bromination) and anhydrous conditions to prevent hydrolysis .

- Key Parameters : Reaction time (6–8 hours for bromination), stoichiometric excess of brominating agent (1.2–1.5 equiv), and purification via column chromatography (hexane/EtOAc, 4:1) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

- Methodology :

- ¹H NMR : Absence of aromatic protons (pyrazine ring) but presence of a singlet for the methyl ester (~3.9 ppm).

- ¹³C NMR : Carbonyl signal at ~165 ppm, with pyrazine carbons at 140–150 ppm. Bromine and chlorine substituents induce distinct deshielding patterns.

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹ .

- Validation : Compare with reference spectra of analogs like Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate (lacks Cl, shows NH₂ stretches at ~3400 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF. Insoluble in water due to the hydrophobic ester group.

- Stability : Degrades at >80°C; store at 2–8°C under inert gas (argon) to prevent halogen displacement. Shelf life: 12 months when protected from light and moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Grow crystals via slow evaporation (acetone/hexane).

Collect data at 100 K to minimize thermal motion.

Analyze using ORTEP-3 for graphical representation of bond angles/lengths .

- Outcome : Confirms planarity of the pyrazine ring and dihedral angles between substituents. Discrepancies >0.02 Å in bond lengths may indicate impurities or disorder .

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : Bromine at C6 undergoes Suzuki-Miyaura coupling more readily than chlorine at C3 due to lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol).

- Optimization : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor by TLC; yields range from 70–85% .

- Contradictions : Lower yields (<50%) reported with electron-deficient boronic acids—attributed to competitive protodehalogenation. Address via additive screening (e.g., TBAB) .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound derivatives?

- Quality Control :

- HPLC purity >98% (C18 column, acetonitrile/water gradient).

- LC-MS to detect byproducts (e.g., dehalogenated species at m/z 215).

- Biological Assays :

- Standardize MIC (Minimum Inhibitory Concentration) tests against S. aureus (ATCC 25923) using broth microdilution.

- IC₅₀ variability in cytotoxicity assays (e.g., MTT on HeLa cells) reduced by pre-equilibrating compound in DMSO (<0.1% final concentration) .

Q. How can computational modeling (DFT, MD) predict the interaction of this compound with biological targets?

- Methodology :

Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., E. coli DNA gyrase, PDB: 1KZN).

DFT : Calculate electrostatic potential surfaces (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions.

- Validation : Compare with experimental IC₅₀ values. A root-mean-square deviation (RMSD) <2.0 Å between predicted and observed binding poses confirms model reliability .

Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial efficacy of this compound derivatives?

- Root Causes :

- Strain-specific resistance (e.g., P. aeruginosa PAO1 vs. clinical isolates).

- Solvent interference (DMSO >1% inhibits bacterial growth).

- Resolution :

Re-test compounds in uniform strain panels (CLSI guidelines).

Use agar diffusion instead of broth dilution for compounds with poor solubility .

Q. Why do crystallographic data sometimes show deviations from expected bond angles in this compound structures?

- Factors :

- Thermal motion artifacts (mitigated by low-temperature data collection).

- Halogen-halogen interactions (Br⋯Cl) distorting ring planarity.

- Corrective Measures :

- Apply SHELXL restraints for anisotropic displacement parameters.

- Validate with Hirshfeld surface analysis to identify intermolecular contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.